2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, a carboxamide, and a cyclopenta[d]thiazole. These groups could potentially confer interesting chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Single-crystal X-ray diffraction studies could potentially be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzo[d][1,3]dioxole group could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its lipophilicity .Scientific Research Applications
Virtual Screening and Biochemical Analysis
The compound has been investigated through virtual screening targeting the urokinase receptor (uPAR), leading to the identification of a series of compounds with potential anti-metastatic effects in breast cancer. Notably, compounds 2 (IPR-9) and 3 (IPR-69) have demonstrated the ability to inhibit angiogenesis, induce apoptosis, and exhibit leadlike properties, making them promising candidates for further development as anti-cancer agents (Wang et al., 2011).
Disposition and Metabolism Studies
Another aspect of the scientific research on this compound involves understanding its disposition and metabolism. SB-649868, a compound structurally similar to the one , is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. The disposition of [14C]SB-649868 was meticulously studied in humans to understand its metabolic pathways and elimination, revealing that it is primarily excreted via feces, with urinary excretion accounting for a minor fraction. Detailed metabolite profiling indicates extensive metabolism with the identification of various metabolites, offering insights into the compound's pharmacokinetics and potential implications for its therapeutic use (Renzulli et al., 2011).
Synthesis and Pharmacological Studies
Research has also focused on synthesizing and assessing the pharmacological properties of structurally related compounds. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. These compounds have exhibited moderate anti-inflammatory effects, highlighting their potential for further therapeutic exploration (Tozkoparan et al., 1999).
Mechanism of Action in Antineoplastic Effects
The mechanism of action of related thiazole derivatives has been studied, particularly in the context of antineoplastic effects. For instance, 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193) has shown to induce a state of guanine nucleotide depletion after administration, leading to significant antineoplastic effects. This highlights the potential of thiazole derivatives in cancer treatment and the importance of understanding their biochemical mechanisms (Jayaram et al., 1982).
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(4-chlorophenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c24-15-4-1-13(2-5-15)9-10-25-22(29)16-6-8-19-20(16)26-23(32-19)27-21(28)14-3-7-17-18(11-14)31-12-30-17/h1-5,7,11,16H,6,8-10,12H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMTIXDTOFPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CC=C(C=C3)Cl)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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